molecular formula C17H19N3O B5549208 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

Cat. No.: B5549208
M. Wt: 281.35 g/mol
InChI Key: LVWNWKJWEOCQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzoyl)-4-(2-pyridinyl)piperazine is a synthetic organic compound with the molecular formula C17H19N3O and is a derivative of the piperazine class . Piperazine derivatives, particularly those with a pyridinyl moiety, are of significant interest in medicinal chemistry and pharmacological research. Some pyridinylpiperazine compounds are known to act as potent and selective α2-adrenergic receptor antagonists, making this class of molecules a valuable scaffold for neuropharmacological studies . The compound features a benzoyl group substituted with a methyl group at the para position, which can influence its electronic properties and binding affinity to biological targets. Research into analogous N-benzoylated piperazine compounds has shown that they exhibit specific conformational behavior in solution due to restricted rotation around the partial amide double bond, a characteristic that can be critical for its interaction with enzymes or receptors . This material is provided exclusively for laboratory and research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-14-5-7-15(8-6-14)17(21)20-12-10-19(11-13-20)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWNWKJWEOCQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Derivatization Strategies

Retrosynthetic Analysis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

A retrosynthetic analysis of the target molecule, this compound, reveals two primary strategic disconnections that inform its potential synthetic pathways. The structure contains two key bonds formed during synthesis: the amide bond and the aryl-nitrogen bond.

Disconnection A (Amide Bond): The most straightforward disconnection is at the amide C-N bond. This bond can be retrosynthetically cleaved to yield two precursor synthons: a piperazine (B1678402) substituted with a pyridinyl group and a 4-methylbenzoyl (p-toluoyl) moiety. The synthetic equivalents for these are 1-(2-pyridinyl)piperazine and 4-methylbenzoyl chloride. This approach isolates the formation of the two key C-N bonds into separate, sequential steps.

Disconnection B (Aryl C-N Bond): Alternatively, the bond between the piperazine nitrogen and the pyridine (B92270) ring can be disconnected. This leads to a 1-acylated piperazine synthon and a 2-pyridinyl synthon. The corresponding synthetic equivalents would be 1-(4-methylbenzoyl)piperazine (B39415) and a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-fluoropyridine (B1216828).

Both retrosynthetic pathways suggest a convergent synthesis, starting from commercially available or readily accessible building blocks: piperazine, 2-halopyridine, and 4-methylbenzoyl chloride.

Established Synthetic Routes to Access the this compound Core Structure

Based on the retrosynthetic analysis, two principal synthetic routes are established for constructing the this compound core. These methods leverage well-known reactions in organic chemistry.

Route A: Acylation of 1-(2-pyridinyl)piperazine This is often the preferred route due to the typically high efficiency of N-acylation reactions.

Step 1: Synthesis of 1-(2-pyridinyl)piperazine. The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction. Piperazine is reacted with a 2-halopyridine (e.g., 2-chloropyridine). Pyridines are electron-deficient heterocycles, making them susceptible to nucleophilic attack, particularly at the ortho (2-) and para (4-) positions. youtube.com The reaction is typically heated in a suitable solvent. youtube.com

Step 2: N-Acylation. The resulting 1-(2-pyridinyl)piperazine is then acylated using 4-methylbenzoyl chloride. This reaction is a standard nucleophilic acyl substitution. It is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM) in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct. mdpi.compsu.edu The reaction is often performed at a reduced temperature (0–5 °C) during the addition of the acyl chloride to control reactivity, followed by stirring at room temperature. mdpi.com

Route B: N-Arylation of 1-(4-methylbenzoyl)piperazine This route reverses the order of bond formation.

Step 1: Synthesis of 1-(4-methylbenzoyl)piperazine. Piperazine is first mono-acylated with 4-methylbenzoyl chloride. Controlling the stoichiometry is crucial to minimize the formation of the di-acylated byproduct. nih.gov This reaction follows the same principles as the acylation step in Route A.

Step 2: N-Arylation. The intermediate, 1-(4-methylbenzoyl)piperazine, is then coupled with a 2-halopyridine. This nucleophilic aromatic substitution often requires more forcing conditions than the acylation step, such as higher temperatures and the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.comd-nb.info The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, making 2-fluoropyridine a potentially more reactive substrate. nih.govresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as solvent, base, temperature, and reaction time is critical for maximizing yield and purity while minimizing side reactions.

For the N-acylation step (Route A, Step 2), key parameters include:

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently employed to scavenge the HCl formed during the reaction. mdpi.comnih.gov The amount of base is typically in slight excess (e.g., 1.1 to 3 equivalents). mdpi.com

Temperature: The reaction is often initiated at 0 °C to control the exothermic nature of the acylation, and then allowed to warm to room temperature for several hours. mdpi.com

For the N-arylation (SNAr) step (Route B, Step 2), optimization involves:

Solvent: High-boiling polar aprotic solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are effective as they can solvate the reactants and facilitate the reaction at elevated temperatures. d-nb.info

Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often necessary to promote the nucleophilic attack by deprotonating the piperazine nitrogen or facilitating the reaction.

Temperature: These reactions often require heating, with temperatures ranging from 80 °C to 130 °C to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring. youtube.comchemrxiv.org

Leaving Group: The choice of halogen on the pyridine ring affects reactivity, with fluoride (B91410) being the most labile leaving group in SNAr reactions. nih.gov

Reaction progress for both steps is typically monitored by Thin-Layer Chromatography (TLC), and purification is achieved through techniques like column chromatography or recrystallization to ensure high purity of the final product. mdpi.com

Table 1: Hypothetical Optimization of N-Acylation of 1-(2-pyridinyl)piperazine
EntrySolventBase (Equivalents)Temperature (°C)Time (h)Yield (%)
1DCMTEA (1.1)0 to RT485
2THFTEA (1.1)0 to RT482
3DCMDIPEA (1.1)0 to RT488
4DCMTEA (2.0)0 to RT490
5DCMTEA (1.1)RT280

Design and Synthesis of this compound Analogs

The core structure of this compound offers multiple points for chemical modification to generate a library of analogs. These modifications can be strategically introduced at the benzoyl moiety, the pyridinyl ring, or the central piperazine scaffold.

The 4-methylbenzoyl group can be readily replaced by a variety of other substituted acyl groups. This is achieved by employing different substituted benzoyl chlorides or other acylating agents in the N-acylation step of the synthesis. This strategy allows for the systematic exploration of electronic and steric effects of the substituents on the phenyl ring. For instance, studies on similar scaffolds have successfully incorporated a range of benzoyl chlorides bearing electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, bromo, nitro) groups. mdpi.comnih.govnih.gov The general synthetic procedure involves reacting 1-(2-pyridinyl)piperazine with the desired acyl chloride under standard conditions. mdpi.com

Table 2: Examples of Analogs with Diversification at the Benzoyl Moiety
Acylating AgentResulting Substituent (R)Analog Compound Name
4-Chlorobenzoyl chloride4-Cl1-(4-Chlorobenzoyl)-4-(2-pyridinyl)piperazine
4-Methoxybenzoyl chloride4-OCH₃1-(4-Methoxybenzoyl)-4-(2-pyridinyl)piperazine
4-Fluorobenzoyl chloride4-F1-(4-Fluorobenzoyl)-4-(2-pyridinyl)piperazine
3,5-Dinitrobenzoyl chloride3,5-(NO₂)₂1-(3,5-Dinitrobenzoyl)-4-(2-pyridinyl)piperazine
Benzoyl chlorideH1-Benzoyl-4-(2-pyridinyl)piperazine

The 2-pyridinyl ring can be substituted with other aromatic or heteroaromatic systems. This is accomplished by starting the synthesis with different arylating agents in the SNAr step. For example, 1-(4-methylbenzoyl)piperazine can be reacted with various substituted 2-halopyridines, halopyrimidines, or other electron-deficient haloarenes. researchgate.net This allows for the investigation of how changes in the heteroaromatic system impact the properties of the molecule. The synthesis of N-arylpiperazines is a well-established field, providing a wide array of potential starting materials for this diversification strategy. nih.govresearchgate.net

Table 3: Examples of Analogs with Modifications of the Aryl Moiety
Arylating AgentResulting Substituent (Ar)Analog Compound Name
2-Chloro-4-methylpyridine4-Methyl-2-pyridinyl1-(4-Methylbenzoyl)-4-(4-methyl-2-pyridinyl)piperazine
2-Chloropyrimidine2-Pyrimidinyl1-(4-Methylbenzoyl)-4-(2-pyrimidinyl)piperazine
2-Fluoronitrobenzene2-Nitrophenyl1-(4-Methylbenzoyl)-4-(2-nitrophenyl)piperazine
4-Chloropyridine4-Pyridinyl1-(4-Methylbenzoyl)-4-(4-pyridinyl)piperazine

Modifying the piperazine ring itself introduces further structural diversity. While direct C-H functionalization of the piperazine ring is an emerging area, a more common approach is to utilize substituted piperazine derivatives as starting materials. mdpi.com For example, using a C-substituted piperazine, such as 2-methylpiperazine, in the initial synthetic steps will result in an analog with a functionalized core. This method allows for the introduction of chirality and can significantly alter the conformational properties of the molecule. Asymmetric synthesis of carbon-substituted piperazines has been a focus of recent research, providing access to a variety of chiral building blocks. rsc.org

Table 4: Examples of Analogs with a Functionalized Piperazine Ring
Piperazine Starting MaterialResulting Piperazine CoreAnalog Compound Name
2-Methylpiperazine2-Methylpiperazin-1-yl1-(4-Methylbenzoyl)-4-(2-pyridinyl)-2-methylpiperazine
Homopiperazine (1,4-Diazepane)1,4-Diazepan-1-yl1-(4-Methylbenzoyl)-4-(2-pyridinyl)-1,4-diazepane
cis-2,6-Dimethylpiperazinecis-2,6-Dimethylpiperazin-1-yl1-(4-Methylbenzoyl)-4-(2-pyridinyl)-cis-2,6-dimethylpiperazine

Molecular Pharmacology and Mechanistic Investigations in Vitro Focus

In Vitro Cellular Assays for Functional Characterization

Intracellular Signaling Pathway Modulation Studies

Research into structurally related pyridinylpiperazine compounds has revealed their potential to modulate intracellular signaling pathways, primarily through interaction with G-protein coupled receptors (GPCRs). For instance, a series of 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective alpha-2-adrenoceptor antagonists nih.gov. The alpha-2-adrenoceptors are inhibitory GPCRs that, upon activation, decrease the intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting the enzyme adenylyl cyclase. By acting as antagonists, pyridinylpiperazine analogs would block this effect, thereby preventing the agonis-induced decrease in cAMP levels. This modulation of the cAMP signaling pathway can have widespread effects on cellular function.

Furthermore, various piperazine (B1678402) derivatives have been investigated for their impact on other signaling pathways. For example, certain piperazine sulfonamides have been shown to inhibit matrix metalloproteinases (MMPs), which are key enzymes in pathways related to tissue remodeling and cancer metastasis nih.gov. While not a direct study of the compound , this highlights the capacity of the piperazine scaffold to interact with key signaling enzymes.

The table below summarizes the potential signaling pathway modulation based on studies of related compounds.

Structural Moiety Potential Target Class Signaling Pathway Affected Potential Effect
1-(2-pyridinyl)piperazineAlpha-2-adrenoceptors (GPCR)cAMP signalingAntagonism, leading to a relative increase in intracellular cAMP
BenzoylpiperazineVarious enzymes and receptorsDiverse, including kinase and protease pathwaysInhibition or modulation of downstream signaling cascades

Target Engagement Assays at the Molecular Level

Target engagement assays are crucial for confirming the direct interaction of a compound with its molecular target. For analogs of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, various in vitro assays have been employed to demonstrate target engagement.

In the study of 1-(2-pyridinyl)piperazine derivatives as alpha-2-adrenoceptor antagonists, radioligand binding assays were a key method to demonstrate direct target engagement nih.gov. These assays measure the ability of the test compound to displace a radiolabeled ligand (in this case, [3H]clonidine) from its binding site on the receptor. The affinity of the compound for the receptor is determined by its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50). For example, 1-(3-fluoro-2-pyridinyl)piperazine demonstrated a high affinity for the alpha-2 binding site, indicating direct and potent engagement nih.gov.

Cellular thermal shift assays (CETSA) and NanoBRET (Nano Bioluminescence Resonance Energy Transfer) are other powerful techniques to confirm target engagement in a more physiological context frontiersin.org. While specific data for this compound using these methods is not available, these assays are instrumental in modern drug discovery to validate the interaction between a compound and its target protein within intact cells frontiersin.org.

The following table illustrates the types of target engagement assays used for analogous compounds.

Assay Type Principle Information Gained Example from Related Compounds
Radioligand Binding AssayCompetitive displacement of a radiolabeled ligand from a receptor.Binding affinity (Ki, IC50) and selectivity.Displacement of [3H]clonidine from alpha-2-adrenoceptors by 1-(2-pyridinyl)piperazine derivatives nih.gov.
Functional AssaysMeasurement of a biological response downstream of target interaction.Potency (EC50, IC50) and efficacy (agonist, antagonist).Antagonism of clonidine's effect in isolated rat vas deferens by pyridinylpiperazines nih.gov.

Investigational Studies on Protein-Protein Interaction Disruption

The disruption of protein-protein interactions (PPIs) is an emerging therapeutic strategy, and piperazine-containing compounds are frequently explored as scaffolds for PPI inhibitors. The piperazine ring can serve as a rigid core to which different functional groups can be attached, mimicking the key amino acid residues ("hot spots") at the interface of two interacting proteins nih.govnih.govajwilsonresearch.com.

While there are no specific studies detailing the activity of this compound as a PPI inhibitor, the structural features of this compound are consistent with those of known PPI modulators. The 4-methylbenzoyl group and the 2-pyridinyl group provide aromatic and polar functionalities that could engage with complementary pockets on a protein surface.

For example, small molecules have been designed to disrupt the interaction between the X-linked inhibitor of apoptosis protein (XIAP) and caspases, a key PPI in the regulation of apoptosis nih.gov. These inhibitors often feature rigid scaffolds that present aromatic and hydrogen-bonding groups to mimic the binding motif of the natural caspase substrate. Similarly, piperazine derivatives have been investigated as inhibitors of other PPIs, although specific examples directly comparable to the subject compound are not readily found in the literature.

The potential for a molecule like this compound to act as a PPI inhibitor would depend on the specific topology and chemical nature of the target PPI interface.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features within 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

The pharmacophore of a molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For this compound, the key pharmacophoric features can be dissected into three main components: the 4-methylbenzoyl group, the central piperazine (B1678402) ring, and the 2-pyridinyl moiety.

The 4-Methylbenzoyl Group: This portion of the molecule typically engages in hydrophobic and aromatic interactions within a receptor binding pocket. The carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand to the receptor. The methyl group in the para position of the benzoyl ring contributes to the lipophilicity of this region and can influence binding affinity and selectivity through van der Waals interactions.

The Piperazine Ring: The piperazine core serves as a versatile linker, providing a defined spatial orientation for the two aromatic moieties. One of the nitrogen atoms of the piperazine ring is typically protonated at physiological pH, allowing for a critical ionic interaction with an acidic residue (like aspartate) in the target receptor. This basic nitrogen is a common feature in many neurotransmitter receptor ligands.

The 2-Pyridinyl Moiety: The pyridine (B92270) ring introduces an additional aromatic surface for potential π-π stacking or hydrophobic interactions. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and its position significantly influences the molecule's electronic properties and binding orientation.

Together, these features create a molecule with a distinct three-dimensional arrangement of hydrophobic regions, hydrogen bond donors and acceptors, and a basic center, which collectively determine its interaction with a specific biological target.

Positional and Substituent Effects on Biological Activity

The biological activity of this compound can be finely tuned by altering the position of substituents on the aromatic rings and by considering the conformational properties of the piperazine linker.

Methyl Group Position Potential Impact on Biological Activity
Para (4-position) Often provides a good balance of steric and electronic properties, potentially leading to optimal receptor fit and activity. It extends the hydrophobic surface in a linear fashion.
Meta (3-position) May lead to a slight change in the orientation of the benzoyl ring within the binding pocket, which could either enhance or diminish activity depending on the receptor's topology.
Ortho (2-position) Can introduce steric hindrance, potentially forcing the benzoyl ring to adopt a twisted conformation relative to the piperazine ring. This could significantly alter the binding mode and, in many cases, may lead to a decrease in affinity.

Studies on other 1-(substituted benzoyl)-piperazine derivatives have shown that the nature and position of the substituent on the benzoyl ring are critical for activity. For instance, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, variations in the para-substituent on the benzoyl ring led to a wide range of cytotoxic activities against different cancer cell lines.

Substituents on the pyridinyl ring can also modulate activity. Introducing small, electron-donating or electron-withdrawing groups can alter the basicity of the pyridine nitrogen and the electronic nature of the aromatic ring, thereby influencing binding affinity. Larger substituents could provide additional interaction points with the receptor or, conversely, cause steric clashes.

The piperazine ring typically adopts a chair conformation, which is its most stable energetic state. However, it can undergo ring flipping to an alternative chair conformation or adopt a twisted-boat conformation. The substituents on the nitrogen atoms can exist in either axial or equatorial positions. For 1-acyl-2-substituted piperazines, it has been shown that the axial conformation is often preferred wisdomlib.org. This conformational preference is crucial as it dictates the spatial relationship between the benzoyl and pyridinyl moieties, which must be optimal for receptor binding.

The presence of substituents on the carbon atoms of the piperazine ring would introduce chiral centers, leading to stereoisomers (enantiomers or diastereomers). It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. Therefore, the stereochemistry of any substituted piperazine ring would be a critical factor in its biological activity.

Development of SAR Models for Guiding Analog Design

Based on the analysis of pharmacophoric features and the effects of positional and substituent modifications, a qualitative SAR model for this compound analogs can be proposed.

Key Features for Optimal Activity (Hypothetical Model):

A substituted benzoyl ring: The para position appears favorable for substituents that enhance hydrophobic interactions without introducing significant steric bulk. The carbonyl group is essential as a hydrogen bond acceptor.

A piperazine linker: The basic nitrogen is crucial for ionic interactions. The chair conformation must allow for the correct spatial orientation of the aromatic groups.

A 2-pyridinyl moiety: The nitrogen at the 2-position may confer selectivity for certain receptor subtypes. Substitutions on this ring could be explored to fine-tune activity and properties.

This qualitative model can guide the design of new analogs. For example, one could synthesize and test analogs with different substituents at the para-position of the benzoyl ring (e.g., chloro, fluoro, methoxy) to probe the electronic and steric requirements of the binding pocket. Similarly, analogs with the pyridinyl nitrogen at the 3- or 4-position could be synthesized to investigate changes in receptor selectivity.

Computational Contributions to SAR Derivation

Computational chemistry provides powerful tools to refine and expand upon the understanding of SAR.

Molecular Docking: This technique can predict the preferred binding orientation of this compound within the active site of a target receptor. Docking studies can help to visualize the key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to binding affinity. For instance, docking studies on arylpiperazine ligands at serotonin (B10506) and dopamine (B1211576) receptors have shown that the protonated piperazine nitrogen often forms a crucial salt bridge with a conserved aspartate residue in the receptor's transmembrane domain researchgate.netrsc.org.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. These models correlate the biological activity of a series of analogs with their 3D physicochemical properties (steric, electrostatic, hydrophobic fields). A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. Studies on various piperazine derivatives have successfully employed 3D-QSAR to elucidate the structural requirements for their biological effects.

Pharmacophore Modeling: Based on a set of active analogs, a 3D pharmacophore model can be generated. This model represents the spatial arrangement of the key pharmacophoric features. Such a model can then be used to screen virtual compound libraries to identify new and structurally diverse molecules that are likely to possess the desired biological activity.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, docking studies are instrumental in elucidating potential protein targets and the nature of their interactions at the molecular level.

Active Site Analysis and Binding Pose Prediction

In numerous studies of analogous piperazine (B1678402) derivatives, molecular docking has been successfully employed to predict their binding poses within the active sites of various enzymes and receptors. For instance, in studies of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, docking simulations revealed that these compounds effectively fit into the binding pocket of the GABAA receptor. Similarly, research on 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives has utilized induced fit docking (IFD) to predict strong binding to key oncogenic proteins. These studies suggest that the benzoylpiperazine moiety is a versatile scaffold for interacting with diverse biological targets.

For this compound, it can be inferred that the molecule will likely adopt a conformation that allows the 4-methylbenzoyl group and the 2-pyridinyl group to occupy specific sub-pockets within a target's active site. The piperazine ring, with its characteristic chair or boat conformations, acts as a central linker, orienting the aromatic systems for optimal interaction. The predicted binding poses would likely place the aromatic rings in positions to form key interactions with amino acid residues.

Identification of Key Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The binding affinity of a ligand to its target is governed by a variety of intermolecular forces. Computational studies on analogous piperazine derivatives consistently highlight the importance of hydrogen bonds, hydrophobic interactions, and π-stacking.

Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the pyridinyl moiety, as well as the carbonyl oxygen of the benzoyl group in this compound, are potential hydrogen bond acceptors. The hydrogen on the pyridinyl ring could also act as a donor. In docking studies of similar compounds, hydrogen bonds with residues such as serine, threonine, and glutamine are frequently observed.

Hydrophobic Interactions: The methyl-substituted phenyl ring and the pyridine (B92270) ring are capable of forming significant hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the active site. These interactions are crucial for the stability of the ligand-protein complex.

Pi-Stacking: The aromatic nature of both the 4-methylbenzoyl and 2-pyridinyl groups makes them prime candidates for π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are a common feature in the binding of phenylpiperazine derivatives to their targets.

Table 1: Predicted Intermolecular Interactions for this compound Based on Analogous Compounds
Interaction TypePotential Interacting Moiety on LigandLikely Interacting Amino Acid Residues
Hydrogen BondingPiperazine Nitrogens, Pyridinyl Nitrogen, Carbonyl OxygenSer, Thr, Gln, Asn, His
Hydrophobic Interactions4-Methylbenzoyl Ring, Pyridinyl RingLeu, Ile, Val, Ala, Met
Pi-Stacking4-Methylbenzoyl Ring, Pyridinyl RingPhe, Tyr, Trp

Molecular Dynamics Simulations to Investigate Conformational Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic nature of ligand-protein interactions and the conformational flexibility of the ligand itself. For piperazine derivatives, MD simulations have been used to validate docking poses and to explore the stability of the ligand within the binding site over time.

Studies on piperazinyl-glutamate-pyridines have utilized MD simulations to confirm the stability and rationality of the derived molecular conformations from docking. Similarly, MD simulations of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives have provided a deeper understanding of their putative mechanisms of action by showing stable binding to oncogenic proteins. These simulations often reveal that while the core scaffold of the molecule remains relatively stable in the binding pocket, the terminal aromatic groups may exhibit greater flexibility, allowing them to adapt to the dynamic environment of the protein.

For this compound, an MD simulation would likely show that the piperazine ring can undergo conformational transitions, such as chair-to-boat flips, although one conformation is typically energetically favored. The simulation would also illustrate the dynamic nature of the intermolecular interactions, with hydrogen bonds forming and breaking, and the aromatic rings adjusting their positions to maintain optimal hydrophobic and π-stacking interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. While specific DFT studies on this compound are scarce, research on related compounds like 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate provides valuable insights.

Electronic Structure Properties and Reactivity Prediction

DFT calculations can be used to determine a molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are key indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich aromatic rings and the piperazine nitrogen atoms, while the LUMO may be centered on the electron-withdrawing benzoyl group and the pyridinyl ring. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, would identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. This information is crucial for predicting how the molecule might interact with biological macromolecules and for understanding its metabolic fate.

Table 2: Predicted Electronic Properties of this compound from Analog-Based DFT Studies
PropertyPredicted CharacteristicsImplication
HOMO LocalizationAromatic rings, Piperazine NitrogensRegions susceptible to electrophilic attack
LUMO LocalizationBenzoyl group, Pyridinyl ringRegions susceptible to nucleophilic attack
HOMO-LUMO GapModerateIndicates a balance of stability and reactivity
Molecular Electrostatic PotentialNegative potential around carbonyl oxygen and pyridinyl nitrogen; Positive potential around hydrogensPredicts sites for intermolecular interactions

Conformational Energy Landscape Analysis

The biological activity of a flexible molecule like this compound is highly dependent on its conformational preferences. Quantum chemical calculations can be used to map the conformational energy landscape, identifying low-energy conformers that are most likely to be present and biologically active.

Studies on the conformational analysis of 2-substituted piperazines have shown that the nature and position of substituents significantly influence the preferred conformation of the piperazine ring (chair vs. boat) and the orientation of the substituents (axial vs. equatorial). For 1-acyl and 1-aryl substituted piperazines, the axial conformation is often preferred. The presence of electron-withdrawing or electron-donating groups on the aryl rings can also affect the rotational barriers around the bonds connecting the rings to the piperazine core. For this compound, a detailed conformational analysis would involve calculating the relative energies of various conformers arising from the rotation around the N-C(aroyl) and N-C(pyridinyl) bonds, as well as the puckering of the piperazine ring. The global minimum energy conformation would represent the most stable structure, which is often, but not always, the bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For a series of related compounds, 2D and 3D-QSAR models can be developed to correlate physicochemical properties with activities such as receptor binding affinity. While specific QSAR models for this compound are not extensively documented in publicly available literature, general models for arylpiperazine derivatives targeting dopamine (B1211576) and serotonin (B10506) receptors offer valuable insights.

A typical 3D-QSAR study on dual D2/5-HT2A antagonists containing piperazine or piperidine (B6355638) moieties involves aligning a set of molecules and using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov These models highlight the importance of steric and electrostatic fields for biological activity. For instance, a hypothetical CoMFA model for a series of benzoylpiperazine analogs might indicate that bulky substituents at the para-position of the benzoyl ring, such as the methyl group in this compound, are favorable for activity.

Pharmacophore modeling, another key computational technique, identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For antagonists of the D2 and 5-HT2A receptors, common pharmacophore features include a positive ionizable group (typically the piperazine nitrogen), one or more aromatic rings, and hydrogen bond acceptors. nih.gov A pharmacophore model generated for a set of atypical antipsychotics could be used to virtually screen for new compounds with similar activity profiles. researcherslinks.com The structure of this compound aligns well with a typical pharmacophore for D2/5-HT2A ligands, possessing a positive ionizable nitrogen, two aromatic rings (the p-tolyl and pyridinyl moieties), and a hydrogen bond acceptor (the carbonyl oxygen).

To illustrate the application of these methods, a hypothetical 3D-QSAR study on a series of benzoylpiperazine derivatives might yield the following statistical parameters, indicating a robust and predictive model:

ParameterValueDescription
0.75Cross-validated correlation coefficient (leave-one-out)
0.95Non-cross-validated correlation coefficient
SEE0.20Standard error of the estimate
F150F-test value
r²_pred0.85Predictive r² for an external test set

Such a model could then be used to predict the activity of new analogs of this compound before their synthesis.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either the structure of the target (structure-based virtual screening) or, if the target structure is unknown, by using the structure of known active ligands (ligand-based virtual screening).

In the context of this compound, ligand-based approaches are particularly relevant. A known active compound can be used as a template to search for other molecules with similar shapes and chemical features. This approach is predicated on the principle that molecules with similar structures are likely to have similar biological activities.

A common ligand-based virtual screening workflow might involve the following steps:

Template Selection: A potent and selective ligand, structurally related to this compound, is chosen as the template.

Database Preparation: A large database of commercially available or synthetically accessible compounds is prepared for screening.

Similarity Searching: The database is screened to identify molecules with a high degree of similarity to the template. This can be based on 2D fingerprints or 3D shape and electrostatic similarity.

Pharmacophore Filtering: The hits from the similarity search are then filtered using a pharmacophore model to ensure they possess the key features required for biological activity.

Docking and Scoring (optional): If a model of the target receptor is available, the filtered hits can be docked into the binding site to predict their binding mode and affinity.

For example, a virtual screening campaign aimed at discovering new D2 receptor antagonists might start with a known arylpiperazine antagonist as a template. The screening of a multi-million compound library could yield several hundred initial hits, which are then refined through subsequent filtering steps.

The following table outlines a hypothetical virtual screening cascade for identifying novel D2/5-HT2A antagonists based on a template similar to this compound:

Screening StageNumber of CompoundsCriteria
Initial Database5,000,000Commercially available compounds
2D Similarity Search50,000Tanimoto coefficient > 0.7 to template
3D Shape-based Screening5,000Shape Tanimoto > 0.8 to template
Pharmacophore Filtering500Fit to D2/5-HT2A antagonist pharmacophore
Visual Inspection & Clustering50Removal of undesirable functionalities and selection of diverse scaffolds
Experimental Testing10Final candidates for in vitro assays

Ligand-based drug design also encompasses de novo design, where novel molecules are constructed piece by piece within the constraints of a pharmacophore model or the known structure-activity relationships of a chemical series. For this compound, this could involve exploring alternative replacements for the 4-methylbenzoyl or 2-pyridinyl groups to improve properties such as potency, selectivity, or metabolic stability.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton. The protons on the 4-methylbenzoyl group would appear in the aromatic region, with the methyl protons appearing as a singlet in the aliphatic region. The protons of the piperazine (B1678402) ring would likely exhibit complex splitting patterns due to their conformational arrangement. The protons on the 2-pyridinyl group would also be found in the aromatic region, with characteristic chemical shifts and coupling constants.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon framework. Each unique carbon atom in the molecule would produce a distinct signal, and the chemical shifts would be indicative of their electronic environment (e.g., aromatic, aliphatic, carbonyl).

A hypothetical summary of expected NMR data is presented below:

¹H NMR (Expected Regions) ¹³C NMR (Expected Regions)
Aromatic protons (pyridinyl and benzoyl rings)Carbonyl carbon
Piperazine ring protonsAromatic carbons (pyridinyl and benzoyl rings)
Methyl group protons (singlet)Piperazine ring carbons
Methyl group carbon

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the benzoyl group. Aromatic C-H stretching and bending vibrations from both the benzoyl and pyridinyl rings would also be prominent. Additionally, C-N stretching vibrations from the piperazine ring and the link to the pyridinyl group would be observable.

Functional Group Expected IR Absorption Range (cm⁻¹)
C=O (Amide)1630-1680
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
C-N (Amine/Amide)1000-1350
C=C (Aromatic)1400-1600

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation of the molecule in the mass spectrometer would likely lead to characteristic fragment ions, for example, from the cleavage of the benzoyl group or the pyridinyl group from the piperazine ring. HRMS would allow for the confirmation of the molecular formula of the compound with a high degree of confidence.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a definitive structural confirmation. The resulting crystal structure would reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientations of the 4-methylbenzoyl and 2-pyridinyl substituents.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique. For this compound, a reversed-phase HPLC method would likely be employed for purity analysis. In this method, the compound would be passed through a column with a nonpolar stationary phase, and a polar mobile phase would be used for elution. The purity of the sample would be determined by the presence of a single major peak in the chromatogram. HPLC can also be used to monitor the progress of the synthesis of the target compound by analyzing the disappearance of starting materials and the appearance of the product over time.

A typical HPLC method for a piperazine derivative might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection would typically be performed using a UV detector, as the aromatic rings in the molecule would absorb UV light.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Mechanistic Study

In preclinical research, particularly in species such as rats and dogs, this compound has been shown to undergo significant first-pass metabolism. LC-MS/MS has been the instrumental technique of choice for analyzing biological samples, such as plasma and brain extracellular fluid, to track the parent compound and its metabolic products. nih.gov

Identification of the Major Active Metabolite

Initial pharmacokinetic studies revealed the presence of a prominent active metabolite, subsequently identified as MDL 105,725. nih.gov Through the application of LC-MS/MS, researchers were able to isolate and characterize this metabolite. The high-resolution mass analysis capabilities of this technique were essential in determining the precise mass of the metabolite, which provided the first clue to its structural modification from the parent compound.

The metabolic transformation of this compound to MDL 105,725 involves a critical O-demethylation reaction. Specifically, one of the methoxy (B1213986) groups on the dimethoxyphenyl moiety of the parent molecule is removed and replaced with a hydroxyl group, forming a phenolic derivative. The chemical name for this metabolite is 3-((S)-{1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenol. axonmedchem.com

The selective and sensitive nature of LC-MS/MS allows for the clear differentiation and quantification of both the parent compound, this compound, and its metabolite, MDL 105,725, even when they are present in complex biological matrices. This is achieved by programming the mass spectrometer to detect the specific mass-to-charge ratios (m/z) of each compound and their characteristic fragment ions.

Mechanistic Insights from Fragmentation Analysis

Tandem mass spectrometry (MS/MS) plays a crucial role in confirming the identity of metabolites. In this process, the isolated ion of a potential metabolite is fragmented, and the resulting pattern of fragment ions provides a "fingerprint" that can be used to deduce its structure. While specific fragmentation data for this compound and its metabolites are not extensively published in publicly available literature, the general principles of fragmentation for similar piperazine-containing compounds would apply.

For instance, fragmentation would likely occur at the piperazine ring, the bond connecting the piperazine to the benzoyl group, and the bond linking the piperazine to the pyridinyl group. By comparing the fragmentation pattern of the parent drug with that of its metabolites, researchers can pinpoint the exact site of metabolic modification. In the case of MDL 105,725, the change in mass due to the O-demethylation would be clearly observable in the mass spectrum, and the fragmentation pattern would confirm that the modification occurred on the dimethoxyphenyl ring.

The following table summarizes the key compounds in the metabolic pathway of this compound that have been identified and characterized using LC-MS/MS.

Compound NameAlternate Name(s)Molecular FormulaRole in MetabolismMetabolic Reaction
This compoundM-100907, MDL 100,907C17H19N3OParent CompoundN/A
3-((S)-{1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenolMDL 105,725C21H26FNO3Active MetaboliteO-demethylation

Further in-depth mechanistic studies employing advanced LC-MS/MS techniques could potentially reveal a more comprehensive metabolite profile of this compound, identifying minor metabolites and elucidating the specific enzymes responsible for its biotransformation. Such studies are critical for a complete understanding of the compound's disposition and potential for drug-drug interactions.

Future Perspectives and Emerging Research Directions

Exploration of Novel Therapeutic Indications (Conceptual)

The piperazine (B1678402) ring is a common scaffold in many biologically active compounds, including antipsychotics, antidepressants, and antihistamines. The presence of the 2-pyridinyl group, also found in various pharmacologically active molecules, suggests that 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine could be a candidate for screening against a variety of central nervous system (CNS) disorders. Future research could conceptually explore its potential as a modulator of neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, which are key targets in the treatment of psychiatric conditions. Additionally, the anti-inflammatory and analgesic properties associated with some pyridinyl and benzoyl derivatives could warrant investigation into its potential application in pain management and inflammatory diseases.

Integration with Advanced Omics Technologies

To elucidate the potential biological effects of this compound, future research could leverage advanced omics technologies. Transcriptomics, proteomics, and metabolomics studies could provide a comprehensive, unbiased view of the molecular changes induced by this compound in cellular or animal models. For instance, treating neuronal cell lines with the compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could help identify its primary molecular targets and affected signaling pathways. Metabolomics could further reveal alterations in cellular metabolism, offering a holistic understanding of its biological impact.

Development of Targeted Delivery Systems (Conceptual, non-clinical)

Should initial studies reveal a promising therapeutic activity for this compound, the development of targeted delivery systems could be a key future direction for non-clinical research. Encapsulation of the compound in nanoparticles, liposomes, or other drug carriers could potentially enhance its bioavailability, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues or organs. For example, if CNS activity is identified, delivery systems designed to cross the blood-brain barrier could be explored to maximize its therapeutic potential while minimizing systemic exposure.

Application as Chemical Probes for Biological Pathway Elucidation

Beyond its potential therapeutic applications, this compound could be developed as a chemical probe to investigate biological pathways. By synthesizing derivatives of the compound with fluorescent tags or other reporter molecules, researchers could visualize its subcellular localization and track its interactions with specific proteins or cellular components in real-time. This would provide valuable insights into the biological processes it modulates and could help to identify novel drug targets.

Computational and Experimental Synergy in Future Research Cycles

A synergistic approach combining computational and experimental methods will be crucial in guiding future research on this compound. In silico methods, such as molecular docking and virtual screening, could be used to predict its potential biological targets and to design more potent and selective analogs. These computational predictions would then be validated through in vitro and in vivo experimental studies. This iterative cycle of computational design and experimental testing would accelerate the exploration of this compound's therapeutic potential and the elucidation of its mechanism of action.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via coupling reactions between a substituted benzoic acid (e.g., 4-methylbenzoic acid) and an arylpiperazine derivative (e.g., 4-(2-pyridinyl)piperazine). Key reagents include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents, with trifluoroacetic acid (TFA) as an activator . Optimization involves:

  • Temperature control : Reactions are typically conducted at ambient temperature to prevent decomposition of the pyridinyl group.
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency.
  • Purification : Column chromatography or crystallization with ether/hexane mixtures yields high-purity products (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the methyl group on the benzoyl ring appears as a singlet (~δ 2.3 ppm), while the pyridinyl protons show distinct splitting patterns (δ 7.0–8.5 ppm) .
  • X-ray crystallography : Resolves hydrogen bonding patterns and supramolecular assembly. For analogous piperazine derivatives, weak C–H⋯O bonds and π-stacking interactions are common .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₇H₁₉N₃O₂: 297.15 g/mol) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

Answer:

  • Receptor binding studies : Screen for affinity at serotonin (5-HT₁A) or dopamine receptors due to structural similarity to arylpiperazine ligands .
  • Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using spectrophotometric assays with 4-nitrophenyl acetate as a substrate .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MDA-MB-231) to evaluate apoptosis induction .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl, halogen, or nitro groups) on the benzoyl or pyridinyl rings influence pharmacological activity?

Answer:

  • Electron-withdrawing groups (e.g., nitro on pyridinyl) enhance receptor binding by increasing π-π stacking interactions. For example, 3-nitropyridinyl derivatives show improved inhibitory activity in protease assays .
  • Methyl groups on the benzoyl ring improve metabolic stability but may reduce solubility. Comparative SAR studies on methyl vs. methoxy substituents reveal trade-offs between bioavailability and potency .
  • Halogenation (e.g., fluoro at the 2-position) increases membrane permeability but may introduce toxicity risks .

Q. What strategies resolve discrepancies between in vitro activity and in vivo efficacy for this compound?

Answer:

  • Pharmacokinetic profiling : Measure oral bioavailability and half-life in rodent models. Piperazine derivatives often exhibit low absorption due to high polarity; prodrug strategies (e.g., acetylated amines) can improve bioavailability .
  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., N-oxide formation on the pyridinyl ring) that may reduce activity .
  • Toxicity mitigation : Structural modifications like β-cyclodextrin inclusion complexes reduce hepatotoxicity while retaining activity .

Q. How can computational modeling predict binding modes and optimize interactions with target proteins?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., 5-HT₁A). Key residues like Asp116 (for hydrogen bonding with the piperazine nitrogen) and Phe361 (for π-stacking with the benzoyl group) are critical .
  • Molecular dynamics (MD) simulations : Assess stability of salt bridges (e.g., between the piperazine ring and Glu167 in PLpro inhibitors) over 100-ns trajectories .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

Q. What crystallographic insights explain the supramolecular assembly of this compound in solid-state structures?

Answer: Single-crystal X-ray analysis reveals:

  • Hydrogen bonding : The carbonyl oxygen of the benzoyl group forms weak C–H⋯O bonds with adjacent molecules (distance ~3.2 Å) .
  • π-Stacking : The pyridinyl and benzoyl rings align in parallel-displaced configurations (interplanar spacing ~3.5 Å), stabilizing the lattice .
  • Disorder phenomena : Halogenated derivatives (e.g., bromo or iodo) exhibit positional disorder in the aroyl ring, resolved via occupancy refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.